molecular formula C25H19N3O3S2 B2560770 2-(2-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)ethyl)isoindoline-1,3-dione CAS No. 307512-59-0

2-(2-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)ethyl)isoindoline-1,3-dione

Cat. No.: B2560770
CAS No.: 307512-59-0
M. Wt: 473.57
InChI Key: POGCEZIEUNRRPW-UHFFFAOYSA-N
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Description

2-(2-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)ethyl)isoindoline-1,3-dione is a useful research compound. Its molecular formula is C25H19N3O3S2 and its molecular weight is 473.57. The purity is usually 95%.
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Biological Activity

The compound 2-(2-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)ethyl)isoindoline-1,3-dione is a complex heterocyclic structure that has garnered interest due to its potential biological activities, particularly in anticancer research. This article reviews the available data on its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C24H22N2O3SC_{24}H_{22}N_2O_3S, with a molecular weight of approximately 422.51 g/mol. The compound features a unique arrangement of thieno[2,3-d]pyrimidine and isoindoline moieties that may contribute to its biological properties.

Research indicates that compounds with similar structural frameworks often exhibit their biological effects through the inhibition of specific enzymes involved in nucleotide biosynthesis and cell proliferation. Specifically, the thienopyrimidine derivatives have been shown to inhibit glycinamide ribonucleotide formyltransferase (GARFTase) and aminoimidazole carboxamide ribonucleotide formyltransferase (AICARFTase) , both critical enzymes in the de novo purine synthesis pathway. This dual inhibition can lead to reduced proliferation of cancer cells by disrupting their nucleotide supply necessary for DNA synthesis.

Anticancer Activity

Several studies have explored the anticancer potential of thienopyrimidine derivatives. For instance:

  • In vitro Studies : Compounds structurally related to the target compound have demonstrated significant antiproliferative effects against various human tumor cell lines. For example:
    • A study reported that certain derivatives inhibited KB human tumor cells with varying potency based on structural modifications (e.g., chain length and functional groups) .
    • Another investigation highlighted that compounds with three to four carbon atoms in their side chains exhibited enhanced inhibitory activity against cancer cell lines .
  • Mechanistic Insights : The ability of these compounds to act as dual inhibitors allows them to overcome resistance mechanisms often seen in cancer treatments. The inhibition of both GARFTase and AICARFTase targets two distinct pathways in purine biosynthesis, which may enhance therapeutic efficacy against resistant tumors .

Other Biological Activities

Beyond anticancer properties, there is emerging evidence suggesting that similar compounds may exhibit:

  • Antimicrobial Activity : Some thienopyrimidine derivatives have shown effectiveness against various bacterial strains.
  • Anti-inflammatory Effects : Certain analogs have been studied for their potential to modulate inflammatory pathways.

Case Studies and Research Findings

StudyCompound TestedCell LineKey Findings
Thienopyrimidine derivativesKB human tumor cellsInhibition order: 9 = 10 > 8 > 7 > 6 = 11
Novel pyrrolo[2,3-d]pyrimidinesR2/PCFT4 cellsPotent dual inhibitors; structure-dependent activity
Isoindoline derivativesVarious cancer cell linesSignificant reduction in cell viability; potential for further development

Properties

IUPAC Name

2-[2-[(12-oxo-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]ethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N3O3S2/c29-22-16-9-4-5-10-17(16)23(30)27(22)13-14-32-25-26-21-20(18-11-6-12-19(18)33-21)24(31)28(25)15-7-2-1-3-8-15/h1-5,7-10H,6,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POGCEZIEUNRRPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC3=C2C(=O)N(C(=N3)SCCN4C(=O)C5=CC=CC=C5C4=O)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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